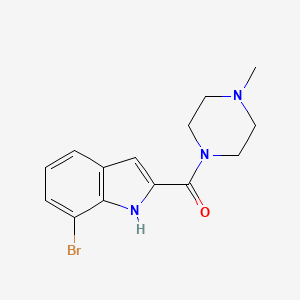
(7-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-bromo-1H-indol-2-il)-(4-metilpiperazin-1-il)metanona es un compuesto orgánico sintético que pertenece a la clase de derivados del indol. Este compuesto se caracteriza por la presencia de un átomo de bromo en la posición 7 del anillo de indol y una unidad de 4-metilpiperazina unida al grupo metanona. Es de gran interés en química medicinal debido a sus potenciales actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (7-bromo-1H-indol-2-il)-(4-metilpiperazin-1-il)metanona generalmente implica los siguientes pasos:
Bromación del Indol: El anillo de indol se broma en la posición 7 utilizando bromo o N-bromosuccinimida (NBS) en presencia de un disolvente adecuado como cloroformo o ácido acético.
Formación del ácido indol-2-carboxílico: El indol bromado se convierte entonces en ácido indol-2-carboxílico mediante una reacción de carboxilación.
Acoplamiento con 4-metilpiperazina: El ácido indol-2-carboxílico se acopla entonces con 4-metilpiperazina utilizando un reactivo de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) en presencia de un catalizador como 4-dimetilaminopiridina (DMAP).
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de indol, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo de la unidad metanona, convirtiéndolo en un alcohol.
Sustitución: El átomo de bromo en la posición 7 puede sustituirse por otros nucleófilos, como aminas o tioles, mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) pueden utilizarse en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) son agentes reductores comunes.
Sustitución: Nucleófilos como azida de sodio (NaN3) o tiourea pueden utilizarse en presencia de un disolvente adecuado como dimetilformamida (DMF).
Productos Principales
Oxidación: Derivados de indol oxidados.
Reducción: Derivados alcohólicos del grupo metanona.
Sustitución: Varios derivados de indol sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, (7-bromo-1H-indol-2-il)-(4-metilpiperazin-1-il)metanona se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevos compuestos.
Biología
En la investigación biológica, este compuesto se estudia por sus posibles interacciones con macromoléculas biológicas. Puede servir como una sonda para investigar los sitios de unión y los mecanismos de varias enzimas y receptores.
Medicina
En química medicinal, (7-bromo-1H-indol-2-il)-(4-metilpiperazin-1-il)metanona se explora por sus posibles propiedades terapéuticas. Puede exhibir actividad contra ciertas enfermedades, lo que la convierte en una candidata para el desarrollo de fármacos.
Industria
En el sector industrial, este compuesto puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas. Sus derivados pueden encontrar aplicaciones en la producción de tintes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de (7-bromo-1H-indol-2-il)-(4-metilpiperazin-1-il)metanona implica su interacción con dianas moleculares específicas. El anillo de indol puede interactuar con aminoácidos aromáticos en las proteínas, mientras que la unidad de piperazina puede formar enlaces de hidrógeno con residuos polares. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido (7-bromo-1H-indol-2-il)bórico
- Ácido 7-bromo-1H-indol-2-carboxílico
- 2-(7-bromo-1H-indol-2-il)etanamina
Singularidad
(7-bromo-1H-indol-2-il)-(4-metilpiperazin-1-il)metanona es única debido a la presencia tanto del anillo de indol bromado como de la unidad de 4-metilpiperazina. Esta combinación proporciona un conjunto distinto de propiedades químicas y biológicas que no se encuentran en otros compuestos similares. La presencia del átomo de bromo aumenta su reactividad, mientras que la unidad de piperazina contribuye a su potencial actividad biológica.
Propiedades
Número CAS |
459168-51-5 |
|---|---|
Fórmula molecular |
C14H16BrN3O |
Peso molecular |
322.20 g/mol |
Nombre IUPAC |
(7-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H16BrN3O/c1-17-5-7-18(8-6-17)14(19)12-9-10-3-2-4-11(15)13(10)16-12/h2-4,9,16H,5-8H2,1H3 |
Clave InChI |
JHFKQCKHXVCFDJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=CC3=C(N2)C(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















